2-Chloro-N-phenethylacetamide

Flow chemistry Praziquantel intermediate Process optimization

2-Chloro-N-phenethylacetamide (CAS 13156-95-1) is an α-chloroacetamide derivative with molecular formula C₁₀H₁₂ClNO and molecular weight 197.66 g/mol. It is formally N-(2-phenylethyl)-2-chloroacetamide, characterized by a reactive chloroacetyl group attached to a phenethylamine scaffold.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 13156-95-1
Cat. No. B086731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-phenethylacetamide
CAS13156-95-1
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CCl
InChIInChI=1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
InChIKeyLNWWGHNQLOXRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-phenethylacetamide (CAS 13156-95-1): Core Physicochemical Identity and Procurement Baseline


2-Chloro-N-phenethylacetamide (CAS 13156-95-1) is an α-chloroacetamide derivative with molecular formula C₁₀H₁₂ClNO and molecular weight 197.66 g/mol . It is formally N-(2-phenylethyl)-2-chloroacetamide, characterized by a reactive chloroacetyl group attached to a phenethylamine scaffold [1]. The compound exists as a white to off-white crystalline solid with a melting point of 67–70 °C and a predicted LogP of approximately 1.98–2.1 . Its primary documented industrial role is as a key synthetic intermediate in the manufacture of the anthelmintic drug praziquantel , and it is also recognized as a halogenated process impurity in praziquantel active pharmaceutical ingredient [2].

Why 2-Chloro-N-phenethylacetamide Cannot Be Replaced by Generic α-Chloroacetamide Analogs


The combined presence of the electrophilic chloroacetyl moiety and the two-carbon ethylene spacer between the amide nitrogen and the phenyl ring confers physicochemical properties that are not replicated by either the non-halogenated parent amide or the shorter N-phenylacetamide analogs [1]. The chlorine atom raises lipophilicity by approximately 0.2–0.3 LogP units relative to N-phenethylacetamide [2], alters hydrolytic stability [1], and depresses the melting point by nearly 70 °C compared to 2-chloro-N-phenylacetamide . These property shifts directly affect reaction kinetics in downstream praziquantel synthesis, chromatographic retention time in impurity profiling methods, and solid-phase handling during manufacturing [1]. Simple substitution with 2-chloro-N-phenylacetamide, N-phenethylacetamide, or 2-bromo-N-phenethylacetamide would therefore require requalification of reaction conditions, analytical methods, and purity specifications .

Quantitative Differentiation Evidence for 2-Chloro-N-phenethylacetamide (CAS 13156-95-1) Against Closest Analogs


Flow-Chemistry Synthetic Yield: 2-Chloro-N-phenethylacetamide vs. Batch Process Benchmark

In a 2023 multi-step flow synthesis study, 2-chloro-N-phenethylacetamide was prepared under optimized continuous-flow conditions achieving 97% isolated yield with 99.3% HPLC purity at 5 °C with 5 min residence time . The same transformation performed with dichloromethane as solvent in batch mode (referencing the Yang et al. 2013 process) yielded only 92% under comparable stoichiometry . The original Yang et al. batch process (Scheme I) using DCM and sodium carbonate reported only 67% yield for this intermediate . The flow-optimized process thus represents a 30 percentage-point yield improvement over the original batch method and a 5 percentage-point gain over the improved biphasic batch method .

Flow chemistry Praziquantel intermediate Process optimization Continuous manufacturing

Lipophilicity (LogP) Differentiation: 2-Chloro-N-phenethylacetamide vs. Non-Halogenated N-Phenethylacetamide

The chlorine atom in 2-chloro-N-phenethylacetamide increases the compound's lipophilicity relative to the non-halogenated parent amide. The experimentally derived LogP for 2-chloro-N-phenethylacetamide is 1.975 , compared to LogP 1.7561 for N-phenethylacetamide (CAS 877-95-2) [1]. PubChem's computed XLogP3-AA value of 2.1 for the chloro compound [2] further supports this trend. This ΔLogP of approximately +0.22 units represents a roughly 66% increase in octanol-water partition coefficient, meaningfully altering chromatographic retention and membrane permeability predictions.

Lipophilicity LogP Physicochemical property Drug-likeness

Melting Point Differentiation vs. 2-Chloro-N-phenylacetamide: Impact on Solid-Phase Handling

2-Chloro-N-phenethylacetamide exhibits a melting point of 67–70 °C , which is approximately 69 °C lower than that of its closest structural analog, 2-chloro-N-phenylacetamide (CAS 587-65-5, mp 136–139 °C) [1]. The ethylene spacer between the amide nitrogen and the phenyl ring disrupts crystal packing relative to the directly N-phenyl-substituted analog, resulting in a substantially lower melting point. The bromine analog, 2-bromo-N-phenethylacetamide (CAS 64297-92-3), has a reported melting point of 133–137 °C , demonstrating that the halogen identity exerts an even greater influence than the spacer alone.

Melting point Crystallinity Solid-phase handling Purification

Hydrolytic Stability Profile: Chlorine-Induced Lability vs. Non-Halogenated Amide

According to impurity characterization data from Veeprho, 2-chloro-N-phenethylacetamide exhibits increased susceptibility to hydrolysis under both acidic and basic conditions relative to the unsubstituted N-phenethylacetamide [1]. This is consistent with the established class-level behavior of α-haloamides, where the electron-withdrawing chlorine atom activates the carbonyl toward nucleophilic attack by water [2]. The predicted pKa of the amide N–H proton is 13.94 ± 0.46 , indicating that the compound remains predominantly non-ionized under physiological and analytical pH conditions, but the chloroacetyl group renders the amide bond itself more hydrolytically labile than that of simple acetamides.

Hydrolytic stability Amide bond lability Storage condition Impurity control

Acute Toxicity Comparison: 2-Chloro-N-phenethylacetamide vs. 2-Chloro-N-phenylacetamide

The acute intraperitoneal LD50 of 2-chloro-N-phenethylacetamide in mice is 600 mg/kg , compared to 900 mg/kg (mouse, IP) for 2-chloro-N-phenylacetamide [1]. This indicates approximately 1.5-fold higher acute toxicity for the phenethyl derivative relative to the phenyl analog by the intraperitoneal route. Both compounds are classified as irritants (Xi hazard code) . No oral or dermal LD50 data were located for the phenethyl derivative, limiting comprehensive safety comparison.

Acute toxicity LD50 Safety profile Handling hazard

Recommended Application Scenarios for 2-Chloro-N-phenethylacetamide (CAS 13156-95-1) Based on Quantitative Differentiation Evidence


Continuous-Flow Manufacturing of Praziquantel Key Intermediate

The demonstrated 97% yield and 99.3% HPLC purity under optimized flow-chemistry conditions position 2-chloro-N-phenethylacetamide as the preferred intermediate for continuous praziquantel manufacturing processes. The flow process uses a benign biphasic DMF/water system with K₂CO₃ as acid scavenger, avoiding the large DCM volumes and lower yields (67%) of the original batch process . Procurement teams sourcing this intermediate for flow-chemistry platforms should specify HPLC purity ≥99% to match the benchmark established in the 2023 SynOpen study.

Reference Standard for Praziquantel Impurity Profiling by LC-MS/MS

As a documented halogenated process impurity of praziquantel , 2-chloro-N-phenethylacetamide requires chromatographic resolution from the parent drug. Its LogP of 1.975 and moderate polarity confer intermediate retention on reversed-phase HPLC with detectable UV and mass spectrometry response, facilitating quantification by LC-MS/MS . The compound's hydrolytic lability means that reference standard solutions must be freshly prepared and stored at 2–8 °C. Analytical laboratories procuring this compound as an impurity reference should request a Certificate of Analysis confirming chromatographic purity ≥95% and identity by NMR and MS.

Medicinal Chemistry Building Block for Anticonvulsant Chloroacetamide Series

The Sidhu et al. (1962) study identified significant anticonvulsant activity in two N-phenethyl-chloroacetamides, including the unsubstituted 2-chloro-N-phenethylacetamide . The chlorine atom is essential for this activity, as the non-halogenated N-phenethylacetamide analogs lack the electrophilic chloroacetyl warhead. The moderate LogP of ~2.0 suggests favorable blood-brain barrier penetration potential. Medicinal chemistry groups exploring structure-activity relationships in the chloroacetamide anticonvulsant series should prioritize this compound as the parent scaffold, with the understanding that its acute toxicity (LD50 600 mg/kg mouse IP) necessitates careful dose-ranging in in vivo efficacy studies.

Method Development for Halogenated Amide Stability-Indicating Assays

The differential hydrolytic susceptibility of 2-chloro-N-phenethylacetamide relative to non-halogenated amides makes it an excellent probe compound for developing stability-indicating HPLC methods. The compound's melting point of 67–70 °C permits facile recrystallization for method development standards, while its distinct chromatographic profile (moderate retention, UV-active) allows clear separation from hydrolysis products. Analytical R&D groups focused on forced degradation studies of halogenated amides should consider this compound as a model substrate, noting that its pKa of 13.94 means the amide proton remains non-exchangeable under typical analytical pH ranges.

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